molecular formula C11H13N3O3S B285678 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide

3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide

Cat. No.: B285678
M. Wt: 267.31 g/mol
InChI Key: KQAMTLBULPPKLY-UHFFFAOYSA-N
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Description

3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxadiazole ring, and a sulfanyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dimethylpropanamide

InChI

InChI=1S/C11H13N3O3S/c1-14(2)9(15)5-7-18-11-13-12-10(17-11)8-4-3-6-16-8/h3-4,6H,5,7H2,1-2H3

InChI Key

KQAMTLBULPPKLY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCSC1=NN=C(O1)C2=CC=CO2

Canonical SMILES

CN(C)C(=O)CCSC1=NN=C(O1)C2=CC=CO2

solubility

27.5 [ug/mL]

Origin of Product

United States

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